molecular formula C17H35NO7 B10778347 HG9A-9, Nonanoyl-N-hydroxyethylglucamide

HG9A-9, Nonanoyl-N-hydroxyethylglucamide

Cat. No. B10778347
M. Wt: 365.5 g/mol
InChI Key: REPLXGVUTGZQCG-WTTBNOFXSA-N
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Description

Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide: is an organic compound belonging to the class of N-acyl amines. These compounds contain a fatty acid moiety linked to an amine group through an ester linkage. The chemical formula for this compound is C₁₇H₃₅NO₇, and it has a molecular weight of approximately 365.46 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide typically involves the acylation of N-hydroxyethylglucamine with nonanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Activation of Nonanoic Acid: Nonanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Acylation Reaction: The activated nonanoic acid is then reacted with N-hydroxyethylglucamine in an appropriate solvent, such as dichloromethane, under mild conditions to form this compound.

    Purification: The crude product is purified using techniques like column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the acylation reaction under optimized conditions.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the production process.

    Purification and Quality Control: Advanced purification methods, such as high-performance liquid chromatography (HPLC), are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: The compound is employed in cell culture studies and as a component in biological assays.

    Industry: this compound is used in the production of cosmetics, detergents, and other personal care products.

Mechanism of Action

The mechanism of action of Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide involves its interaction with biological membranes and proteins. The compound can modulate membrane fluidity and permeability, affecting cellular processes. It may also interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

Hg9a-9, Nonanoyl-N-Hydroxyethylglucamide can be compared with other N-acyl amines and surfactants:

    N-Lauroylsarcosine: Similar in structure but with a lauroyl group instead of a nonanoyl group.

    N-Decanoyl-N-Methylglucamine: Contains a decanoyl group and a methyl group on the glucamine moiety.

    N-Myristoyl-N-Hydroxyethylglucamide: Features a myristoyl group instead of a nonanoyl group.

The uniqueness of this compound lies in its specific fatty acid chain length and the presence of the hydroxyethylglucamide moiety, which imparts distinct physicochemical properties and biological activities.

properties

Molecular Formula

C17H35NO7

Molecular Weight

365.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-[(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]nonanamide

InChI

InChI=1S/C17H35NO7/c1-2-3-4-5-6-7-8-15(23)18(9-10-19)11-13(21)16(24)17(25)14(22)12-20/h13-14,16-17,19-22,24-25H,2-12H2,1H3/t13-,14+,16-,17+/m1/s1

InChI Key

REPLXGVUTGZQCG-WTTBNOFXSA-N

Isomeric SMILES

CCCCCCCCC(=O)N(CCO)C[C@H]([C@H]([C@H]([C@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCC(=O)N(CCO)CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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